4-Butaneselenoylmorpholine
Description
4-Butaneselenoylmorpholine is a selenium-containing morpholine derivative characterized by a butylselenoyl (-SeO-C₃H₇) group attached to the morpholine ring. This compound has garnered interest in organic synthesis and medicinal chemistry due to the unique redox properties of selenium, which may enhance catalytic activity or serve as a pharmacophore in drug design .
Properties
Molecular Formula |
C8H15NOSe |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
1-morpholin-4-ylbutane-1-selone |
InChI |
InChI=1S/C8H15NOSe/c1-2-3-8(11)9-4-6-10-7-5-9/h2-7H2,1H3 |
InChI Key |
QSVTZQKMXJNJEP-UHFFFAOYSA-N |
SMILES |
CCCC(=[Se])N1CCOCC1 |
Canonical SMILES |
CCCC(=[Se])N1CCOCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key differences between 4-Butaneselenoylmorpholine and structurally related morpholine derivatives, based on substituent groups, reactivity, and reported applications:
Key Findings:
Reactivity: The selenium group in this compound confers higher redox activity compared to sulfonyl analogs, enabling applications in catalytic oxidation reactions . However, selenium’s toxicity and instability under prolonged storage limit its utility compared to sulfur-based derivatives . Sulfonyl derivatives (e.g., 4-[2-(Methylsulphonyl)phenyl]morpholine) exhibit greater thermal and chemical stability, making them preferable for industrial-scale synthesis .
Biological Activity: Sulfonyl-morpholines are extensively utilized in drug development due to their affinity for sulfhydryl enzyme active sites. For example, 4-(Phenylsulfonyl)morpholine is a scaffold for protease inhibitors .
Synthetic Versatility: Sulfonyl derivatives are more amenable to combinatorial chemistry and high-throughput screening due to their stability and predictable reactivity . The butaneselenoyl group introduces synthetic challenges, such as sensitivity to light and air, requiring specialized handling protocols .
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